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molecular formula C9H7NOS B8645518 3-Methylthieno[3,2-b]pyridine-2-carbaldehyde

3-Methylthieno[3,2-b]pyridine-2-carbaldehyde

Cat. No. B8645518
M. Wt: 177.22 g/mol
InChI Key: AMWQJZYBZKPFPB-UHFFFAOYSA-N
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Patent
US08436043B2

Procedure details

To a mixture of ethyl 3-methylthieno[3,2-b]pyridine-2-carboxylate (3.00 g) synthesized above, calcium chloride (3.02 g), ethanol (30 mL) and tetrahydrofuran (30 mL) was added sodium borohydride (2.06 g) at 0° C., and the mixture was stirred at room temperature for 5 hr. Saturated aqueous ammonium chloride solution was added to quench the reaction, and the reaction mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure to give a white solid. To a solution (50 mL) of the obtained solid in tetrahydrofuran was added active manganese dioxide (12.2 g), and the mixture was stirred at 50° C. overnight. Manganese dioxide was filtered off, and the filtrate was concentrated under reduced pressure to give the title object compound (2.24 g, 93%) as a white solid.
Name
ethyl 3-methylthieno[3,2-b]pyridine-2-carboxylate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
2.06 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
12.2 g
Type
catalyst
Reaction Step Five
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]2=[N:7][CH:8]=[CH:9][CH:10]=[C:5]2[S:4][C:3]=1[C:11](OCC)=[O:12].[Cl-].[Ca+2].[Cl-].[BH4-].[Na+].[Cl-].[NH4+]>O1CCCC1.[O-2].[O-2].[Mn+4].C(O)C>[CH3:1][C:2]1[C:6]2=[N:7][CH:8]=[CH:9][CH:10]=[C:5]2[S:4][C:3]=1[CH:11]=[O:12] |f:1.2.3,4.5,6.7,9.10.11|

Inputs

Step One
Name
ethyl 3-methylthieno[3,2-b]pyridine-2-carboxylate
Quantity
3 g
Type
reactant
Smiles
CC1=C(SC=2C1=NC=CC2)C(=O)OCC
Step Two
Name
Quantity
3.02 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
2.06 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
solution
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
12.2 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a white solid
STIRRING
Type
STIRRING
Details
the mixture was stirred at 50° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Manganese dioxide was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=C(SC=2C1=NC=CC2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.24 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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